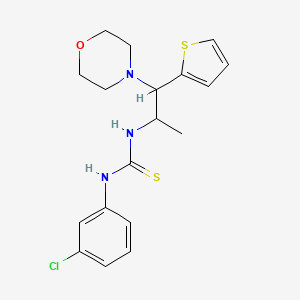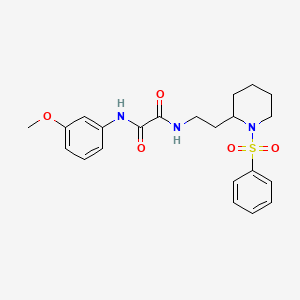
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Final Methylthio Group Addition:
The addition of the methylthio group is typically done in the final stages, using methylthiolation reagents under controlled conditions.
Industrial Production Methods: While the laboratory synthesis provides a detailed understanding of the compound's preparation, industrial production often optimizes these steps for scalability, cost-effectiveness, and safety. Industrial methods focus on maximizing yield and purity while minimizing environmental impact and resource consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step procedures, starting from commercially available materials. The key steps often include:
Formation of Imidazole Ring:
Initial step involves the cyclization reaction to form the imidazole core. This can be achieved through the condensation of α-diketones with ammonia or primary amines in the presence of acids or bases.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, typically affecting the methylthio group or the phenyl rings.
Reduction:
Reduction reactions may involve the imidazole ring or the phenyl substituents, often using hydride donors like sodium borohydride.
Substitution:
Electrophilic or nucleophilic substitutions can occur on the phenyl rings or the methylthio group under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents:
Examples include hydrogen peroxide, potassium permanganate.
Reducing Agents:
Sodium borohydride, lithium aluminum hydride.
Substitution Reagents:
Halides, organolithium, or organomagnesium reagents.
Major Products:
The products depend on the reaction type but often include oxidized or reduced derivatives of the original compound or substituted variants with different functional groups replacing the initial ones.
Scientific Research Applications
Chemistry:
The compound is used as an intermediate in organic synthesis, aiding the development of more complex molecules.
Biology:
Its structure is conducive to binding with various biological targets, making it a candidate for biochemical research.
Medicine:
Industry:
Utilized in the production of materials with specific desired properties, such as pharmaceuticals or agrochemicals.
Mechanism of Action
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects by interacting with molecular targets like enzymes, receptors, or nucleic acids. Its mechanism of action may involve:
Binding to Active Sites:
Inhibiting or activating enzymes by fitting into their active sites.
Modulating Receptors:
Altering receptor activity, influencing signaling pathways.
Interacting with Nucleic Acids:
Potentially binding to DNA or RNA, affecting genetic regulation.
Comparison with Similar Compounds
Other imidazole derivatives, such as 1-phenyl-2-(phenylthio)-1H-imidazole, 2-methylthio-1H-imidazole, and trifluoromethyl-substituted imidazoles.
Uniqueness:
The unique combination of the methylthio, phenyl, and trifluoromethyl-phenyl groups distinguishes it from other imidazole compounds, providing specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2S/c1-23-16-21-11-15(12-6-3-2-4-7-12)22(16)14-9-5-8-13(10-14)17(18,19)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCADVCHEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)
![N-[3-(Benzenesulfonyl)-1-[2-(dimethylamino)-1-phenylethyl]pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B2868362.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2868368.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)
![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)




![(E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide](/img/structure/B2868382.png)
